2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile
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Overview
Description
2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile is a nitrogen-containing heterocyclic compound This compound is notable for its complex structure, which includes a pyrrole ring, a phenyl group, and a dihydropyridine moiety
Preparation Methods
The synthesis of 2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile involves multiple steps. One common synthetic route includes the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with 3-oxo-3-phenylpropanoic acid under acidic conditions to form the intermediate compound. This intermediate is then reacted with 2-cyanoacetamide in the presence of a base to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bonds and carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, where halogenated reagents can replace hydrogen atoms.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Scientific Research Applications
2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar compounds to 2-{1-[(1E)-1-(1-methyl-1H-pyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]-1,2-dihydropyridin-2-ylidene}propanedinitrile include:
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has a similar structural complexity.
Compounds with pyrrole rings: These compounds share the pyrrole moiety and are often used in pharmaceuticals and materials science.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[1-[(E)-1-(1-methylpyrrol-2-yl)-3-oxo-3-phenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O/c1-25-12-7-10-19(25)14-21(22(27)17-8-3-2-4-9-17)26-13-6-5-11-20(26)18(15-23)16-24/h2-14H,1H3/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLCLJMXJVXATP-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C(C(=O)C2=CC=CC=C2)N3C=CC=CC3=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C(\C(=O)C2=CC=CC=C2)/N3C=CC=CC3=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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